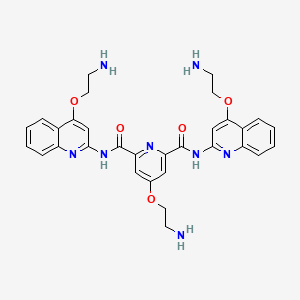

Pyridostatin

Description

Overview of Pyridostatin: A G-quadruplex Stabilizer in Academic Research

This compound, also known by its synonym RR82, is a synthetic small molecule specifically designed to interact with and stabilize G-quadruplex (G4) structures. medchemexpress.com These structures are non-canonical secondary arrangements in nucleic acids formed from guanine-rich sequences. nih.govnih.gov The planar aromatic core of this compound allows it to stack on top of the G-tetrads, the square planar arrangement of four guanine (B1146940) bases that are the building blocks of G-quadruplexes, thereby stabilizing the entire structure. nih.gov This stabilization effect is crucial for studying the biological functions of G-quadruplexes, as it can lock them in their folded conformation.

In the context of academic research, this compound is widely used to investigate the presence and functional consequences of G-quadruplexes in living cells. oup.comresearchgate.net By stabilizing these structures, researchers can observe the downstream effects on various cellular processes. For instance, studies have shown that this compound treatment can lead to growth arrest in human cancer cells by inducing DNA damage that is dependent on both replication and transcription. medchemexpress.comnih.gov This has positioned this compound as a key compound for exploring the therapeutic potential of targeting G-quadruplexes.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | RR-82, RR82 |

| Molecular Formula | C31H32N8O5 |

| Molecular Weight | 596.64 g/mol |

| CAS Number | 1085412-37-8 |

| Primary Mechanism | G-quadruplex stabilization |

This table is interactive. You can sort and filter the data.

Significance of G-quadruplex Structures in Biological Processes and Genome Organization

G-quadruplexes are four-stranded structures found in guanine-rich sequences of both DNA and RNA. nih.gov Their formation is favored under physiological conditions, particularly in the presence of monovalent cations like potassium. nih.gov Initially considered a structural curiosity, G-quadruplexes are now recognized as playing significant roles in a multitude of biological processes. nih.govoup.com

These structures are not randomly distributed throughout the genome but are found in functionally important regions. nih.gov They are prevalent in telomeres, the protective caps (B75204) at the ends of chromosomes, and in the promoter regions of genes, including many proto-oncogenes. wikipedia.org The presence of G-quadruplexes in these locations suggests their involvement in:

Telomere Maintenance: G-quadruplexes at telomeres are thought to play a role in protecting the chromosome ends and regulating the activity of telomerase, an enzyme often upregulated in cancer cells. nih.govmdpi.com

Gene Regulation: The formation of G-quadruplexes in promoter regions can act as a regulatory switch, influencing gene transcription. wikipedia.org For example, the stabilization of a G-quadruplex in the promoter of the SRC proto-oncogene by this compound has been shown to reduce its expression. nih.gov

DNA Replication and Recombination: While essential for certain processes, G-quadruplexes can also pose a challenge to the cellular machinery, potentially leading to replication fork stalling and genomic instability if not properly resolved by helicases. oup.comembopress.org

RNA Biology: G-quadruplexes also form in RNA and are implicated in regulating pre-mRNA splicing, mRNA translation, and localization. mdpi.com

The study of these structures provides a deeper understanding of genome organization and the complex layers of gene regulation beyond the primary DNA sequence. oup.com

This compound's Role as a Chemical Probe in G-quadruplex Biology

The development of this compound has been a significant breakthrough for the field of G-quadruplex biology, providing a selective tool to investigate their function. nih.govembopress.org As a chemical probe, this compound allows researchers to stabilize G-quadruplexes in their native cellular environment and study the resulting biological outcomes. embopress.org

One of the key applications of this compound is in identifying the genomic locations of G-quadruplexes. By using a biotinylated or clickable analog of this compound, researchers can pull down and sequence the DNA or RNA fragments associated with these structures. researchgate.net This has been instrumental in mapping G-quadruplexes across the human genome.

Furthermore, this compound is used to elucidate the functional roles of G-quadruplexes. By observing the cellular response to this compound treatment, scientists can infer the processes in which G-quadruplexes are involved. For example, the induction of DNA damage markers like γH2AX following this compound treatment has provided evidence for the role of G-quadruplexes in creating sites of genomic instability. nih.gov Studies have also utilized this compound to demonstrate the specific toxicity of G-quadruplex stabilization in cells with deficiencies in DNA repair pathways, such as those lacking functional BRCA1 or BRCA2 proteins. embopress.orgnih.gov This highlights the potential of G-quadruplex ligands in targeted cancer therapy.

Research has also explored the effects of this compound in neuronal cells, where it was found to induce DNA damage and downregulate the transcription of the Brca1 gene, suggesting a role for G-quadruplexes in neuronal function and neurodegeneration. aging-us.comresearchgate.netnih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSATQVJCTKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Pyridostatin Action

G-quadruplex Binding and Stabilization Dynamics

Pyridostatin's interaction with G-quadruplexes is a multifaceted process involving a combination of specific binding modes that collectively contribute to the high affinity and stabilization of these non-canonical nucleic acid structures. nih.gov The molecule was designed to be selective for G4 structures, with a dissociation constant (Kd) reported to be 490 nM. medchemexpress.com This stabilization is significant, with studies showing an increase in the melting temperature (ΔTm) of G4 structures by over 20°C in the presence of this compound, while having minimal effect on standard duplex DNA.

A primary mode of this compound's interaction with G-quadruplexes is through π-π stacking with the guanine (B1146940) tetrads (G-tetrads), the planar arrangement of four guanine bases that form the core of the G4 structure. msstate.edunih.gov The planar, aromatic nature of this compound's central pyridine-2,6-dicarboxamide scaffold, flanked by quinolinyl groups, allows it to stack effectively on the terminal G-tetrads. researchgate.netsemanticscholar.org This interaction is not merely a surface association; the structure of this compound allows it to intercalate, or insert itself, between the G-tetrads, a mechanism that strongly stabilizes the G4 fold. nih.gov The rigid aromatic rings of the molecule, connected by flexible amide bonds, can adapt to the G-tetrad planes, enhancing these crucial π-π stacking interactions. nih.gov

Beyond stacking, this compound engages in several other non-covalent interactions that enhance its binding affinity and specificity. Structural studies have revealed that the aliphatic amine side chains of this compound can adjust their conformation to interact with the phosphate (B84403) backbone of the nucleic acid through hydrogen bonds and electrostatic interactions. nih.gov Furthermore, the amide N-H groups within the this compound scaffold can form hydrogen bonds with the O6 atoms of guanines in the G-tetrad. nih.gov The presence of positively charged side chains on some this compound analogues is thought to improve water solubility and cellular uptake, as well as participate in favorable electrostatic interactions with the negatively charged DNA grooves and phosphate backbone. nih.govzu.edu.ua

This compound exhibits a remarkable degree of conformational adaptability, which allows it to recognize and bind to a variety of G-quadruplex structures with high selectivity over duplex DNA. nih.gov The flexible amide linkers in its structure enable the rigid aromatic portions to orient themselves optimally for stacking on different G4 topologies. nih.gov This adaptability does not preclude specificity; different derivatives of this compound have shown preferential binding to specific G4 conformations, such as parallel versus anti-parallel structures. lookchem.com For instance, a derivative known as carboxythis compound (cPDS) displays a high degree of specificity for RNA G-quadruplexes over their DNA counterparts, a preference attributed to the ligand's unique conformational properties. nih.govresearchgate.net The binding of this compound can also influence the G4 structure itself, in some cases shifting the equilibrium to favor a particular conformation. msstate.edu

Table 1: Summary of this compound's G-quadruplex Binding Interactions

| Interaction Type | Interacting Moiety on this compound | Target on G-Quadruplex | Primary Effect |

|---|---|---|---|

| π-π Stacking | Planar aromatic rings (Quinolinyl, Pyridine) | Guanine Tetrads | Stabilization of G4 core |

| Intercalation | Entire planar scaffold | Between G-tetrads | Strong stabilization, prevents unwinding |

| Hydrogen Bonding | Amide N-H groups | O6 atoms of Guanines | Increased binding affinity |

| Hydrogen Bonding | Aliphatic amine side chains | Phosphate backbone | Enhanced affinity and specificity |

| Electrostatic Interactions | Positively charged side chains | Phosphate backbone | Increased affinity, improved solubility |

Interference with Nucleic Acid Processing

By tightly binding and stabilizing G-quadruplex structures, this compound effectively creates roadblocks on the DNA and RNA strands. nih.gov These stabilized structures can physically obstruct the molecular machinery responsible for transcription and replication, leading to significant downstream cellular consequences. nih.gov

Recent physical data have demonstrated that this compound stabilizes G-quadruplexes with a mechanical force sufficient to withstand the forces generated by DNA and RNA polymerases. nih.govnih.gov Consequently, when a polymerase encounters a G4 structure locked by this compound, its progression along the nucleic acid template is stalled. nih.govnih.govaging-us.com This inhibition of polymerase movement effectively prevents the unwinding of the G4 structure, thereby blocking both transcription and DNA replication at these sites. researchgate.net Studies have shown that this can lead to the downregulation of specific genes, such as the proto-oncogene SRC and the DNA repair gene Brca1, whose expression is modulated by the presence of G4s in their sequences. medchemexpress.comnih.govnih.govaging-us.com

During DNA replication, the stabilization of G-quadruplexes by this compound presents a significant obstacle to the replication machinery. The stabilized G4 structure can cause the replication fork to stall. nih.gov In cells deficient in the BRCA1 or BRCA2 proteins, these stalled forks are particularly problematic and can become substrates for nucleolytic degradation, leading to DNA double-strand breaks. nih.gov This induction of replication-dependent DNA damage is a key aspect of this compound's cellular activity. medchemexpress.comnih.gov The stalled forks are recognized by the cell's DNA damage response (DDR) pathways, leading to the activation of checkpoint kinases and subsequent cell cycle arrest. nih.govresearchgate.net

Table 2: Effects of this compound on Nucleic Acid Processing

| Cellular Process | Molecular Machinery Affected | Mechanism of Interference | Consequence |

|---|---|---|---|

| Transcription | RNA Polymerase | Stabilized G4 structure physically obstructs polymerase progression. nih.govnih.govaging-us.com | Inhibition of gene transcription (e.g., SRC, Brca1). nih.govnih.gov |

| DNA Replication | DNA Polymerase | Stabilized G4 structure physically obstructs polymerase progression. researchgate.net | Replication fork stalling and collapse. nih.gov |

| DNA Integrity | Replication Machinery | Stalled replication forks are prone to degradation and breakage. nih.gov | Induction of DNA damage and double-strand breaks. aging-us.comnih.gov |

| Cell Cycle | Cell Cycle Checkpoint Kinases | DNA damage activates the DNA Damage Response (DDR). nih.gov | Cell cycle arrest. medchemexpress.comnih.govresearchgate.net |

Triggering of Transcription-Dependent DNA Damage

The mechanism by which this compound induces cellular stress is intrinsically linked to its ability to cause DNA damage that is dependent on active transcription. nih.gov The stabilization of G-quadruplex structures by this compound creates physical roadblocks that can stall the progression of DNA polymerase during transcription. nih.govaging-us.com This interference can lead to DNA damage through a process known as transcription-coupled-repair poisoning. nih.govresearchgate.net Studies have demonstrated that in non-replicating (G1 and G2 phase) cells, the DNA damage induced by this compound is contingent upon active transcription; inhibiting transcription prevents the formation of DNA damage markers. nih.govresearchgate.net This indicates that the transcriptional machinery's collision with a stabilized G4 structure is a primary event in the compound's mechanism of action. nih.govresearchgate.net The resulting torsional stress and stalling of polymerases are thought to make the DNA susceptible to cleavage by endonucleases, leading to the formation of breaks. aging-us.comresearchgate.net

DNA Damage Response and Repair Modulation

The transcription-dependent lesions induced by this compound initiate a robust cellular DNA Damage Response (DDR), a network of pathways that detect, signal, and repair DNA damage.

A critical consequence of this compound treatment is the formation of DNA double-stranded breaks (DSBs), one of the most severe forms of DNA damage. nih.govpnas.org The presence of DSBs following exposure to this compound has been confirmed through the detection of the phosphorylated histone variant γH2AX, a well-established marker for DSBs. pnas.org This damage is not random but occurs at specific genomic sites, often within the bodies of genes that contain clusters of sequences with a high potential for forming G-quadruplexes. nih.gov The induction of DSBs has been observed in various cell types, including human cancer cells and primary neurons. nih.govnih.govaging-us.com These breaks can arise from the collapse of stalled replication forks or the processing of lesions created during transcription. nih.govembopress.org

The presence of DSBs triggers the activation of key sensor kinases in the DDR pathway. pnas.org Upon this compound-induced damage, cells exhibit phosphorylation and activation of Ataxia-Telangiectasia Mutated (ATM) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), two primary kinases that respond to DSBs. pnas.orgembopress.orgnih.gov Furthermore, downstream signaling is engaged, as evidenced by the phosphorylation of checkpoint kinase 1 (Chk1), a crucial transducer kinase that orchestrates cell cycle arrest to allow time for DNA repair. pnas.orgresearchgate.net The activation of these pathways confirms that the cell recognizes and signals the presence of the severe DNA lesions inflicted by this compound. pnas.org

Table 1: this compound-Activated DNA Damage Response Pathways

| Kinase | Role in DDR | Activation by this compound | Supporting Findings |

| ATM | A primary sensor kinase for DNA double-stranded breaks (DSBs). nih.govresearchgate.net | Activated/Phosphorylated. pnas.orgembopress.org | Phosphorylation of ATM is observed following this compound treatment, indicating a response to DSBs. embopress.org |

| DNA-PKcs | A key component of the C-NHEJ pathway for repairing DSBs. nih.govnih.gov | Activated/Phosphorylated. researchgate.netpnas.org | This compound treatment leads to the activation of DNA-PKcs. researchgate.netpnas.org |

| Chk1 | A checkpoint kinase that, once phosphorylated, leads to cell cycle arrest. researchgate.netmdpi.com | Activated/Phosphorylated. pnas.orgresearchgate.net | Phosphorylation of Chk1 is a demonstrated consequence of this compound-induced damage, leading to cell cycle arrest. pnas.orgresearchgate.net |

Research indicates that the DSBs generated by this compound are repaired through the canonical Non-Homologous End Joining (C-NHEJ) pathway. embopress.org C-NHEJ is a major DSB repair mechanism that directly ligates broken DNA ends without the need for a homologous template and is active throughout the cell cycle. nih.govnih.gov This is particularly significant in the context of cells deficient in Homologous Recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations. embopress.org In these cells, the reliance on C-NHEJ to repair this compound-induced lesions is a key mechanistic feature. embopress.org The involvement of C-NHEJ is further substantiated by the finding that inhibiting DNA-PKcs, an essential kinase in the C-NHEJ pathway, acts synergistically with this compound to enhance cell killing in BRCA1/2-deficient cells. embopress.org

The mechanism of DSB formation by this compound is closely linked to the formation of R-loops. pnas.org R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the displaced single-stranded DNA. nih.gov The stabilization of G-quadruplexes on the non-transcribed DNA strand during active transcription can promote the formation and stabilization of R-loops on the other strand. pnas.orgnih.gov Studies show that this compound treatment leads to an increase in these R-loop structures at transcribed genes. pnas.org This unscheduled accumulation and spreading of R-loops can further impede replication and transcription, ultimately contributing to the accumulation of DSBs and fostering genomic instability. pnas.org This R-loop-dependent mechanism is a critical step in how G4 ligands like this compound translate G4 stabilization into significant DNA damage. pnas.org

Modulation of Protein Function and Gene Expression

By targeting G-quadruplexes, which are enriched in the promoter regions and gene bodies of many genes, this compound can modulate the expression of specific genes and the levels of their corresponding proteins. nih.govnih.gov A notable example is the downregulation of the BRCA1 gene, which is critical for DNA repair. nih.govaging-us.com In primary neurons, this compound treatment was found to decrease the transcription of Brca1, leading to reduced levels of the BRCA1 protein. nih.govaging-us.comaging-us.com This action creates a feedback loop where this compound not only induces DNA damage but also suppresses a key component of the DNA repair machinery. aging-us.comresearchgate.net

Other identified protein targets include the proto-oncogene SRC. medchemexpress.comnih.gov In human breast cancer cells, this compound was shown to reduce SRC protein levels and inhibit SRC-dependent cellular motility. medchemexpress.comnih.gov Additionally, proteomic analysis in HeLa cells revealed that this compound treatment significantly downregulates SUB1, a protein also known as PC4, which functions as a DNA lesion sensor. nih.gov

Table 2: Modulation of Gene Expression and Protein Levels by this compound

| Gene/Protein Target | Cellular Function | Effect of this compound | Cell Type Studied |

| BRCA1 | DNA damage repair, tumor suppression. aging-us.com | Downregulation at the transcriptional level. nih.govaging-us.com | Primary Neurons. nih.govaging-us.com |

| SRC | Proto-oncogene, involved in cell growth and motility. nih.gov | Reduced protein levels. medchemexpress.comnih.gov | Human Breast Cancer Cells. nih.gov |

| SUB1 (PC4) | Positive cofactor, DNA lesion sensor. nih.gov | Significant downregulation of protein levels. nih.gov | HeLa Cells. nih.gov |

| Pirh2 (Rchy1) | E3 ubiquitin ligase, modulator of DNA damage responses. nih.gov | Upregulated gene expression. nih.gov | Primary Cultured Neurons. nih.gov |

| DDX21 | RNA helicase, resolves G4-RNA and R-loops. nih.gov | Downregulated by Pirh2, which is upregulated by this compound. nih.govresearchgate.net | Primary Cultured Neurons. nih.gov |

Displacement of Endogenous G-quadruplex-Binding Proteins and Transcription Factors

This compound's high affinity for G-quadruplex structures allows it to displace endogenous proteins that naturally bind to these sequences. nih.gov This includes various transcription factors that regulate gene expression. nih.gov By stabilizing the G4 structure, this compound can prevent these proteins from accessing their binding sites, thereby disturbing normal gene expression. nih.gov This displacement is a key aspect of its mechanism of action, leading to the altered transcription of numerous genes, including those involved in cancer progression such as the proto-oncogene SRC. nih.govnih.gov Research has shown that this compound can effectively compete with and displace G4-binding proteins, which can lead to the downregulation of certain gene products. nih.gov For instance, studies have demonstrated that this compound can prevent the G-quadruplex resolvase 1 (G4R1), encoded by the DHX36 gene, from unfolding G4 structures. msstate.edu

Downregulation of Human Positive Cofactor 4 (PC4) via SUB1 Gene Targeting

A significant finding in the study of this compound's molecular effects is its ability to downregulate the human positive cofactor 4 (PC4), a protein encoded by the SUB1 gene. nih.govnih.govchemrxiv.org Proteomic analysis has revealed that this compound treatment in HeLa cancer cells leads to a significant, 4.76-fold downregulation of PC4. nih.govnih.govchemrxiv.org PC4 is a multifunctional protein that acts as a transcriptional coactivator and is also involved in DNA repair. nih.govnih.gov The downregulation of PC4 by this compound is not at the transcriptional level of the SUB1 gene, but rather at the protein level, suggesting an effect on translation or protein stability. nih.gov This targeted downregulation of PC4 is a critical component of this compound's cytotoxic effects in combination with other agents. nih.gov

| Target Gene | Protein Product | Fold Downregulation by this compound | Cell Line | Reference |

| SUB1 | Human Positive Cofactor 4 (PC4) | 4.76-fold | HeLa | nih.govnih.govchemrxiv.org |

Inhibition of PC4-Mediated DNA Lesion Repair Processes

Human positive cofactor 4 (PC4) is a DNA damage sensor that plays a role in the repair of DNA lesions, including those created by platinum-based chemotherapy drugs. nih.gov this compound's downregulation of PC4 has been shown to significantly impede the repair of DNA lesions. nih.govnih.gov Specifically, the reduction in PC4 levels retards the repair of DNA crosslinks. nih.gov This inhibition of a key DNA repair pathway enhances the cytotoxicity of DNA-damaging agents. nih.gov In the absence of sufficient PC4, cells are more susceptible to the lethal effects of DNA damage. nih.gov While this compound itself can induce DNA double-strand breaks, its synergistic effect with other DNA damaging agents is amplified by its ability to compromise PC4-mediated repair. aging-us.comembopress.orgnih.gov The DNA damage inflicted by this compound can be repaired by canonical non-homologous end joining (C-NHEJ) in the absence of BRCA1/2. embopress.orgnih.gov

Competition with Telomere-Associated Proteins (e.g., Human POT1)

Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex-forming sequences. The integrity of telomeres is maintained by a complex of proteins known as shelterin, which includes the Protection of Telomeres 1 (POT1) protein. nih.gov POT1 binds to the single-stranded G-rich overhang of telomeres, preventing them from being recognized as DNA damage and protecting them from degradation. nih.govnih.gov this compound has been shown to induce telomere dysfunction by directly competing with human POT1 for binding to telomeric G-quadruplexes. nih.govnih.govresearchgate.netresearchgate.net By stabilizing the G4 structure, this compound prevents POT1 from binding, leading to telomere uncapping, the induction of a DNA damage response at telomeres, and progressive telomere shortening. nih.govresearchgate.net This interference with telomere maintenance contributes to the induction of cellular senescence and growth arrest in cancer cells. nih.govresearchgate.netcam.ac.uk

| Interacting Protein | Cellular Function | Effect of this compound Competition | Consequence | Reference |

| Human POT1 | Binds to telomeric G-overhang, protects telomeres | Displaces POT1 from telomeres | Telomere dysfunction, DNA damage response, senescence | nih.govnih.govresearchgate.netresearchgate.net |

| G4R1 (DHX36) | Resolves G-quadruplex structures | Inhibits unfolding of G4s | Persistence of G4 structures, replication and transcription blockage | msstate.edu |

Mentioned Compounds

Biological Impact and Cellular Responses to Pyridostatin

Cell Proliferation and Cell Cycle Regulation

Pyridostatin exerts a significant impact on cell proliferation and the regulation of the cell cycle, primarily through the induction of DNA damage responses. researchgate.netnih.gov By stabilizing G-quadruplex structures, it creates obstacles for the cellular machinery involved in DNA replication and transcription, leading to DNA damage and the activation of checkpoint signaling pathways. nih.gov

This compound and its analogues have been consistently shown to inhibit the proliferation of various human cancer cells. medchemexpress.comnih.govnih.gov This anti-proliferative effect is a direct consequence of its ability to stabilize G-quadruplex structures, which are prevalent in the human genome. researchgate.netnih.gov The stabilization of these structures can lead to replication- and transcription-dependent DNA damage, which in turn activates cellular damage response pathways and promotes growth arrest. medchemexpress.comnih.gov Studies have demonstrated that this compound decreases the proliferation of cell lines such as SV40-transformed human MRC5 fibroblasts and various cancer cell lines. researchgate.netnih.gov This effect is not typically due to immediate cytotoxicity but rather a long-term inhibition of cell growth. researchgate.net

A primary mechanism through which this compound halts cell proliferation is by inducing cell cycle arrest, with a predominant accumulation of cells in the G2 phase. researchgate.netnih.gov This G2 arrest is a result of the activation of the DNA damage response (DDR). researchgate.netnih.gov Upon treatment with this compound, cells exhibit markers of DDR activation, including the phosphorylation of histone H2AX (γH2AX) and the checkpoint effector kinase Chk1. researchgate.netnih.gov This checkpoint-dependent cell cycle arrest prevents cells with damaged DNA from proceeding into mitosis. researchgate.netnih.gov This effect has been observed across more than 60 different cancer cell lines. medchemexpress.com While the G2 phase is the primary point of arrest, some long-term treated cells may also arrest in the G1 phase. nih.gov

While the primary response to this compound is often growth arrest, prolonged exposure can lead to programmed cell death, or apoptosis, in certain sensitive cell lines. nih.gov Evidence of apoptosis, such as the cleavage of the PARP-1 protein, has been observed in cells treated with this compound for 72 hours or longer. nih.gov The induction of apoptosis has also been noted in glioma cell lines following treatment with derivatives of this compound. nih.gov

| Cellular Process | Effect of this compound | Key Molecular Events | Observed In | Reference |

|---|---|---|---|---|

| Cell Proliferation | Inhibition of growth | Induction of replication- and transcription-dependent DNA damage | Human cancer cells, SV40-transformed MRC5 fibroblasts | medchemexpress.comresearchgate.netnih.gov |

| Cell Cycle | Arrest predominantly in G2 phase | Activation of DNA damage response (DDR), phosphorylation of H2AX and Chk1 | Over 60 cancer cell lines, MRC-5–SV40 cells | medchemexpress.comresearchgate.netnih.gov |

| Apoptosis | Induction in sensitive cells | Cleavage of PARP-1 protein after prolonged exposure | Various cancer cell lines, glioma cells | nih.govnih.gov |

Telomere Dynamics and Associated Dysfunction

Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex-forming sequences. This compound's ability to stabilize these structures makes telomeres a key target, leading to significant dysfunction and long-term cellular consequences. nih.govcam.ac.uk

This compound and its analogues are known to induce telomere dysfunction. nih.govcam.ac.uk One of the key mechanisms is by competing with telomere-binding proteins, such as POT1, which are essential for protecting the single-stranded G-rich overhang (G-overhang) at the end of telomeres. nih.gov By stabilizing the G-quadruplex structure, this compound prevents these proteins from binding effectively. nih.gov This interference leads to the degradation and progressive shortening of the telomeric G-overhang. nih.govnih.gov This erosion of the G-overhang is a direct indicator of the small molecule's interaction with telomeric G-quadruplexes within the cell. nih.gov

The telomere dysfunction triggered by this compound is a potent inducer of cellular senescence, a state of irreversible growth arrest. nih.govcam.ac.uk The shortening of telomeres and the G-overhang is interpreted by the cell as a form of DNA damage, leading to a long-term growth arrest phenotype characteristic of replicative senescence. nih.govnih.gov This process is accompanied by the expression of senescence-associated markers, such as β-galactosidase activity. nih.gov The induction of senescence through the targeting of G-quadruplexes is considered a promising mechanism for anticancer therapy. nih.govcam.ac.ukrsc.org Small G4-stabilizing compounds are known to accelerate telomere shortening, which is a key feature of the aging process and a mechanism to halt the proliferation of cancer cells. frontiersin.org

| Telomeric Feature | Effect of this compound | Underlying Mechanism | Cellular Outcome | Reference |

|---|---|---|---|---|

| Telomere Function | Induces dysfunction | Stabilization of telomeric G-quadruplexes, competition with shelterin proteins (e.g., POT1) | Activation of DNA damage response at telomeres | nih.govcam.ac.uk |

| G-overhang | Promotes shortening and degradation | Interference with the binding of protective proteins like POT1 | Erosion of the protective telomere end-structure | nih.govnih.gov |

| Cellular Fate | Induces cellular senescence | Telomere dysfunction and G-overhang shortening trigger a DNA damage signal | Long-term, irreversible growth arrest | nih.govcam.ac.uknih.govfrontiersin.org |

Innate Immune Responses

Triggering of cGAS/STING-Dependent Innate Immune Responses

This compound has been identified as a potent activator of the innate immune system through the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway. nih.govoup.comembopress.orgnih.gov This activation is a consequence of the DNA damage induced by the compound. nih.gov The primary mechanism involves the stabilization of G-quadruplex (G4) DNA structures, which leads to genomic instability and the formation of micronuclei—small, extranuclear bodies containing fragments of chromosomes. oup.comnih.gov These micronuclei are recognized by the DNA sensor cGAS, which then synthesizes the second messenger cGAMP. oup.comyoutube.com cGAMP, in turn, binds to and activates STING, an adaptor protein on the endoplasmic reticulum membrane. nih.gov

Activation of the STING pathway orchestrates a downstream signaling cascade, leading to the phosphorylation of transcription factors such as IRF3 (Interferon Regulatory Factor 3) and STAT1. nih.gov This signaling results in the transcription and production of type I interferons and other pro-inflammatory cytokines, effectively mounting an innate immune response. nih.govnih.gov

This effect is particularly pronounced in cells with deficient DNA repair mechanisms, such as those lacking functional BRCA1 or BRCA2 proteins. nih.govembopress.orgnih.gov In BRCA1/2-deficient cancer cells, this compound treatment leads to significant DNA damage accumulation, which enhances the cGAS/STING response. nih.govembopress.org Studies have shown that in these deficient cells, this compound treatment increases the phosphorylation of key signaling proteins like KAP1, IRF3, and STAT1, confirming the activation of this immune pathway. nih.gov This G4-mediated activation of innate immunity suggests a potential therapeutic strategy, especially for cancers that have developed resistance to other treatments like PARP inhibitors. nih.govembopress.org

| Key Component | Role in this compound-Induced Immune Response | References |

| This compound | Stabilizes G-quadruplex DNA, causing DNA damage and micronuclei formation. | oup.comnih.gov |

| Micronuclei | Contain damaged DNA fragments that are sensed by cGAS. | oup.com |

| cGAS | Cytoplasmic DNA sensor that, upon binding to DNA, produces cGAMP. | nih.govoup.comnih.gov |

| STING | Adaptor protein activated by cGAMP, initiating downstream signaling. | nih.govoup.comnih.gov |

| IRF3 / STAT1 | Transcription factors phosphorylated downstream of STING, leading to gene expression changes. | nih.gov |

| Type I Interferons | Key cytokines produced as a result of the pathway activation, promoting an anti-tumor immune response. | nih.gov |

Specific Cellular and Gene Expression Alterations

Modulation of Proto-oncogene SRC Expression and Associated Cellular Motility

This compound has been shown to directly target the proto-oncogene SRC. medchemexpress.comabmole.comnih.govmedchemexpress.com The SRC gene contains numerous sequences with the potential to form G-quadruplex structures. nih.gov By stabilizing these G4s, this compound effectively modulates the gene's expression. nih.gov

Research using chromatin immunoprecipitation sequencing (ChIP-Seq) has demonstrated that this compound induces DNA damage, marked by γH2AX, at gene bodies that have a high density of potential G-quadruplex sequences, including SRC. nih.gov This targeted DNA damage is associated with a significant transcriptional repression of the affected genes. nih.gov In the case of SRC, its RNA levels were observed to be reduced by over 95% after 8 hours of this compound treatment in one study. nih.gov

The downregulation of SRC at the mRNA level translates to a reduction in SRC protein levels. nih.govmedchemexpress.com Since SRC is a non-receptor tyrosine kinase crucial for regulating cellular processes like motility and invasion, its reduction has functional consequences. nih.govresearchgate.net In human breast cancer cells, treatment with this compound was found to decrease SRC-dependent cellular motility, as measured by wound healing assays. medchemexpress.comnih.gov This effect highlights this compound's ability to not only target a specific oncogene but also to impair the cellular processes it drives, suggesting its potential in cancer therapy. nih.gov

Transcriptional Downregulation of BRCA1 in Neuronal Models

In neuronal cells, this compound exerts a significant impact on the expression of the BRCA1 gene, which is critical for the repair of DNA double-strand breaks (DSBs). nih.govnih.govresearchgate.net The promoter region of the Brca1 gene contains putative G-quadruplex forming sequences. nih.govaging-us.com this compound binds to and stabilizes these G4 structures. nih.govaging-us.comresearchgate.net

This stabilization of G4s in the Brca1 promoter is believed to stall the DNA polymerase during transcription, leading to a downregulation of Brca1 gene expression at the transcriptional level. nih.govaging-us.comresearchgate.net This has been confirmed experimentally in primary neuron cultures, where this compound treatment led to a dose-dependent reduction in BRCA1 protein levels. medchemexpress.comaging-us.com Quantitative RT-PCR analysis also confirmed a decrease in Brca1 mRNA levels. aging-us.com

The downregulation of BRCA1, a key protein in the DNA damage repair machinery, impairs the cell's ability to mend DSBs. nih.govresearchgate.net Consequently, neurons treated with this compound accumulate DNA damage. nih.govnih.gov This mechanism, where a G4-stabilizing ligand suppresses a crucial DNA repair gene, represents a potential pathway for neurodegeneration. nih.govnih.gov

| Gene Target | Cellular Model | Mechanism of Action | Consequence | References |

| SRC | Human Breast Cancer Cells | Stabilization of G4s within the gene body, leading to transcriptional repression. | Reduced SRC protein levels and decreased SRC-dependent cellular motility. | medchemexpress.comnih.govmedchemexpress.com |

| BRCA1 | Primary Neuronal Cultures | Stabilization of G4s in the promoter region, stalling transcription. | Transcriptional downregulation of BRCA1, leading to impaired DNA repair and accumulation of DSBs. | nih.govnih.govresearchgate.netaging-us.com |

Neurobiological Effects

This compound exhibits significant neurotoxicity in primary neuronal cultures. nih.govnih.govresearchgate.net As a selective G-quadruplex DNA-binding molecule, its stabilization of these structures in neurons leads to a cascade of detrimental effects. nih.govaging-us.com

Studies on primary rat cortical neurons have shown that treatment with this compound leads to a dose-dependent increase in neuronal death. nih.govresearchgate.net A key morphological change observed before cell death is the retraction of neurites, a process that mimics the neurodegenerative changes seen in various neurological disorders. nih.govresearchgate.net This is accompanied by a reduction in the density of synapses. researchgate.net

The primary mechanism underlying this neurotoxicity is the induction of DNA double-strand breaks (DSBs). nih.govnih.govaging-us.com this compound's stabilization of G4 structures can stall DNA polymerase during transcription, which in turn can lead to DNA damage. nih.govresearchgate.net This is compounded by the compound's simultaneous downregulation of the critical DNA repair protein BRCA1, as detailed previously. nih.govnih.govaging-us.com The accumulation of unrepaired DSBs, evidenced by the formation of 53BP1-positive puncta in treated neurons, ultimately triggers cell death pathways. aging-us.com These findings identify a novel mechanism of transcriptional regulation and neurodegeneration linked to the stability of G-quadruplex DNA. nih.govaging-us.com

Induction of Neurotoxicity and Neuronal Cell Death

Research has demonstrated that this compound induces significant neurotoxicity and promotes neuronal cell death. nih.govnih.gov This occurs in a dose-dependent manner, where increasing concentrations of the compound substantially elevate the risk of neuronal death. nih.govresearchgate.net The underlying mechanism of this toxicity is intrinsically linked to this compound's primary function: the stabilization of G-quadruplex DNA. nih.govnih.gov

By stabilizing G4 structures, this compound creates physical impediments for DNA polymerases, which can lead to the stalling of replication and transcription machinery. researchgate.net This interference promotes the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage. nih.govresearchgate.net The accumulation of these DSBs is a key factor in the observed neurotoxicity. nih.gov Studies have confirmed this by observing an increase in established markers of DNA damage, such as 53BP1-positive puncta and phosphorylated histone H2A.X (γH2A.X), in neurons treated with this compound. aging-us.comaging-us.com

Furthermore, this compound exacerbates this DNA damage by downregulating the expression of critical DNA repair proteins. nih.gov Specifically, it has been shown to decrease the transcription of the Brca1 gene. nih.govnih.govresearchgate.net BRCA1 is a vital protein for the repair of DNA DSBs, and its suppression cripples the neuron's ability to resolve the genomic damage induced by the compound, ultimately leading to cell death. nih.govmedchemexpress.com

More recent findings have uncovered additional pathways involved in this compound-induced neurotoxicity. The compound upregulates the E3 ubiquitin ligase Pirh2. nih.govtmc.edu Elevated levels of Pirh2 have been shown to be neurotoxic, promoting the formation of DNA DSBs and downregulating the RNA helicase DDX21, which is involved in resolving G4 structures. nih.govtmc.edu This creates a cascade of events that further destabilizes the neuronal genome and contributes to cell demise. nih.gov

Table 1: Key Research Findings on this compound-Induced Neurotoxicity

| Finding | Experimental Observation | Implication | Reference(s) |

| Induction of DNA Damage | Increased formation of DNA double-strand breaks (DSBs). | Triggers genomic instability and cell death pathways. | nih.gov, nih.gov, researchgate.net |

| Upregulation of Damage Markers | Increased levels of γH2A.X and 53BP1-positive puncta. | Confirms the presence of significant DNA damage in neurons. | aging-us.com, aging-us.com |

| Downregulation of DNA Repair | Reduced transcription of the Brca1 gene. | Impairs the cell's ability to repair DSBs, enhancing toxicity. | nih.gov, nih.gov, researchgate.net |

| Pirh2 Pathway Activation | Upregulation of the E3 ubiquitin ligase Pirh2. | Promotes further DNA damage and neurotoxicity. | nih.gov, tmc.edu |

Promotion of Neurite Retraction and Synaptic Loss

A significant morphological consequence of this compound exposure in neurons is the retraction of neurites, a process that precedes cell death. nih.govresearchgate.net This retraction mimics the degenerative processes observed in various neurodegenerative diseases. nih.govresearchgate.net Studies have quantified this effect, showing that neurons treated with this compound possess fewer and less extensive neurites compared to untreated neurons. nih.govresearchgate.net

The retraction of neurites is closely associated with a loss of synapses, the critical junctions for neuronal communication. nih.govresearchgate.net Research has demonstrated that this compound treatment significantly reduces the density of synapses, a finding confirmed by the diminished fluorescence intensity of synapsin, a key presynaptic protein. nih.govresearchgate.net This synaptic loss is a direct effect of the compound and is observed before the widespread death of the neuronal culture. nih.govresearchgate.net

Table 2: Effects of this compound on Neuronal Morphology and Synapses

| Effect | Method of Observation | Result | Reference(s) |

| Neurite Retraction | Microscopic imaging and analysis of MAP2c staining. | Significant reduction in the density and length of neurites. | nih.gov, researchgate.net |

| Synaptic Loss | Quantification of synapsin fluorescence intensity. | Reduced density of synapses in treated neurons. | nih.gov, researchgate.net |

| Pathway Disruption | Genome-wide gene expression analysis (RNA-Seq). | Altered expression of genes in the neuroactive ligand-receptor interaction pathway. | nih.gov, capes.gov.br |

Target Spectrum and Selectivity of Pyridostatin

DNA G-quadruplex Targets

Pyridostatin demonstrates a strong affinity for DNA G-quadruplexes, which are implicated in essential cellular processes such as the regulation of gene expression and the maintenance of telomere integrity. aging-us.com

This compound was initially developed to target and stabilize the G-quadruplex structures found in human telomeres. embopress.org Telomeres, which are repetitive G-rich sequences at the ends of chromosomes, can form these structures. researchgate.net The stabilization of telomeric G-quadruplexes by this compound can interfere with the binding of telomere-associated proteins, such as POT1 (Protection of Telomeres 1). nih.govselleckchem.comnih.gov This interference can lead to telomere dysfunction, which is a primary mechanism of its action, ultimately causing long-term growth inhibition in cancer cells. researchgate.netnih.gov Synthetic analogues of this compound have been shown to have a high potential for stabilizing telomeric G-quadruplex DNA. researchgate.netnih.gov

It has been observed that two different forms of human telomeric G-quadruplex structures can be selectively recognized by this compound and its derivatives. lookchem.com For instance, this compound I shows a preference for the intramolecular anti-parallel G-quadruplex (H22), increasing its melting temperature significantly, while this compound II has a stronger stabilizing effect on the parallel intramolecular G-quadruplex (H7). lookchem.com

Beyond telomeres, this compound also acts on non-telomeric G-quadruplexes located within gene bodies and promoter regions. nih.gov In fact, it has been suggested that the targeting of non-telomeric G-quadruplexes is the main contributor to the short-term growth arrest observed in cells treated with this compound. nih.gov The compound has been shown to induce DNA damage at these non-telomeric sites, which in turn activates cell cycle checkpoint-dependent growth arrest. nih.gov G-quadruplexes are prevalent in the promoter regions of oncogenes and regulatory genes, where they can negatively regulate gene expression. researchgate.net

RNA G-quadruplex Targets

This compound is not only a DNA G-quadruplex-interacting molecule but also targets RNA G-quadruplexes. nih.govmedchemexpress.com It is considered a generic interactor with both DNA and RNA G4 structures. nih.gov A derivative of this compound, known as carboxythis compound (cPDS), has been identified to have a high molecular specificity for RNA G-quadruplexes over their DNA counterparts. nih.gov This selectivity of cPDS for RNA G4s, such as the telomeric repeat-containing RNA (TERRA), is attributed to the conformational properties of the ligand and solvation effects. nih.govresearchgate.net

Specific Genomic Loci and Oncogenes Targeted (e.g., SRC, c-MYC, PARP1, Brca1)

Research has identified several specific genomic loci and oncogenes that are targeted by this compound through its interaction with G-quadruplexes.

SRC: this compound has been shown to target the proto-oncogene SRC. nih.govmedchemexpress.com It reduces the levels of the SRC protein and consequently inhibits SRC-dependent cellular motility in human breast cancer cells. selleckchem.commedchemexpress.com

c-MYC: The c-MYC oncogene promoter contains a G-quadruplex forming sequence. researchgate.netoup.com this compound's interaction with c-MYC G-quadruplexes has been studied to understand its effect on the structure of these complexes. msstate.edu

BRCA1: this compound has been found to downregulate the transcription of the BRCA1 gene, which is crucial for the repair of DNA double-strand breaks. aging-us.comnih.gov There are putative G-quadruplex-forming sequences in the promoter of the Brca1 gene. aging-us.comresearchgate.net The drug is particularly toxic to cells deficient in BRCA1/2. embopress.orgembopress.org

PARP1: While direct binding to PARP1 is not the primary mechanism, this compound shows significant anti-tumor activity in patient-derived xenograft tumors that have developed resistance to PARP inhibitors (PARPi). embopress.orgembopress.org This suggests an alternative or complementary pathway to exploit vulnerabilities in cancer cells, particularly those with deficiencies in the BRCA1/2 genes. embopress.orgembopress.orgnih.gov

Targeted Protein Modulators (e.g., PC4, POT1)

The action of this compound can be modulated by or can affect certain proteins that interact with G-quadruplexes.

POT1: As mentioned earlier, this compound can induce telomere dysfunction by competing with the telomere-associated protein POT1 for binding to telomeric G-quadruplexes. nih.govselleckchem.comnih.gov

PC4: In HeLa cancer cells, this compound has been shown to significantly downregulate the SUB1 gene, which encodes the human positive cofactor 4 (PC4). nih.govoup.comnih.gov PC4 is a DNA lesion sensor, and its downregulation by this compound can enhance the cytotoxicity of certain platinum-based anticancer drugs. nih.govoup.comnih.gov

Selectivity Profiles in Cancer versus Normal Cell Lines

This compound and its analogues have demonstrated a degree of selectivity in their cytotoxic effects, favoring cancer cells over normal, healthy cells. researchgate.netnih.gov

| Cell Line Type | Selectivity Profile | Reference |

| Cancer Cells | Higher sensitivity to growth inhibition and cytotoxicity. | nih.gov |

| Normal Cells (e.g., WI-38 fibroblasts) | Lower sensitivity compared to cancer cell lines. | nih.gov |

For instance, certain this compound analogues have shown more potent activity against cancer cell lines when compared to the normal fibroblast cell line WI-38. nih.gov This selective growth arrest in cancer cells is often accompanied by the induction of senescence, which is linked to telomeric dysfunction. nih.gov The compound has also been shown to be particularly effective against tumors with deficiencies in the BRCA1 or BRCA2 genes. embopress.orgembopress.org

Therapeutic Potential and Research Applications of Pyridostatin

Anti-cancer Therapy Development

The therapeutic strategy of employing Pyridostatin in anti-cancer therapy is centered on exploiting the inherent vulnerabilities of tumor cells, particularly those with deficiencies in DNA damage repair pathways.

Efficacy in BRCA1/2-Deficient Tumors

Tumors with mutations in the BRCA1 or BRCA2 genes are characterized by a deficiency in the homologous recombination (HR) pathway, a crucial mechanism for repairing DNA double-strand breaks (DSBs). nih.govembopress.org This deficiency makes them particularly susceptible to agents that induce DNA damage. This compound has demonstrated significant efficacy in this context. By stabilizing G-quadruplex structures, this compound obstructs DNA replication, leading to replication fork stalling and the formation of DSBs. nih.govnih.govembopress.org In cells with functional HR, these breaks can be repaired. However, in BRCA1/2-deficient cells, the inability to effectively repair these DSBs leads to the accumulation of catastrophic DNA damage and subsequent cell death. nih.govnih.gov This selective lethality forms the basis of its potent anti-tumoral activity against BRCA1/2-deficient cancers. embopress.orgnih.gov

Research has shown that this compound effectively inhibits the growth of xenograft tumors derived from BRCA2-deficient cells, with an anti-tumoral effect comparable to the PARP inhibitor talazoparib. nih.gov Furthermore, in vivo studies have confirmed this compound's inhibitory effect on BRCA1-mutated patient-derived xenograft tumors. nih.gov

Overcoming Resistance to PARP Inhibitors

A significant challenge in the treatment of BRCA1/2-deficient cancers is the development of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov this compound has emerged as a promising agent to overcome this resistance. nih.govnih.gov Research has demonstrated that this compound retains its efficacy in PARP inhibitor-resistant (PARPi-resistant) tumor models, including patient-derived xenografts. nih.govembopress.orgnih.gov This suggests that this compound's mechanism of action is distinct from that of PARP inhibitors and can bypass the resistance mechanisms developed by the tumor cells. nih.gov For instance, Brca1-deleted mouse cells that acquired resistance to PARP inhibitors through the loss of 53BP1 can be effectively targeted by this compound. nih.gov

Synergistic Effects in Combination Therapies

To enhance its anti-cancer activity, this compound has been investigated in combination with other therapeutic agents, revealing significant synergistic effects.

In the absence of a functional HR pathway in BRCA1/2-deficient cells, the repair of this compound-induced DSBs is reliant on alternative pathways, primarily the canonical non-homologous end joining (C-NHEJ) pathway. nih.govnih.gov The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a key component of this pathway. nih.gov By combining this compound with a DNA-PKcs inhibitor, such as NU-7441, both major DSB repair pathways are blocked. This dual inhibition leads to a synergistic increase in the lethal effects of this compound specifically in BRCA1/2-deficient cells and tumors. nih.govnih.govnih.gov Studies have shown that the addition of NU-7441 potentiates the toxicity of this compound against cells lacking BRCA2. nih.gov

Paclitaxel, a widely used chemotherapeutic agent that stabilizes microtubules and induces mitotic arrest, has been shown to potentiate the in vivo toxicity of this compound. nih.govembopress.orgnih.gov A triple combination therapy consisting of this compound, the DNA-PKcs inhibitor NU-7441, and Paclitaxel has been proposed as a highly effective strategy. This combination can effectively suppress the growth of, and in some cases eradicate, BRCA1- or BRCA2-deficient tumors, suggesting a powerful therapeutic approach for BRCA-mutated cancers. nih.gov

The synergistic potential of this compound extends to platinum-based anticancer agents. Research has explored its combination with trans-[PtCl2(NH3)(thiazole)] (trans-PtTz), a cytotoxic transplatinum complex. nih.gov It was found that this compound downregulates the expression of the human positive cofactor 4 (PC4), a protein involved in the repair of DNA lesions created by trans-PtTz. nih.govnih.gov This downregulation of PC4 significantly enhances the cytotoxicity of trans-PtTz in cancer cells. nih.govnih.gov For example, pretreating HeLa cells with this compound dramatically reduced the IC50 value of trans-PtTz, indicating a potent synergistic interaction. nih.gov

Potential for Potentiation of Immune Checkpoint Inhibitors

Recent research suggests that this compound may enhance the effectiveness of immune checkpoint inhibitors, a class of drugs that help the immune system recognize and attack cancer cells. aging-us.comnih.gov A key mechanism behind this potential synergy is the activation of the cGAS/STING innate immune pathway. nih.gov

By stabilizing G4 structures, this compound induces DNA damage and replication stress in cancer cells. nih.govresearchgate.net This accumulation of DNA damage can trigger the cGAS/STING pathway, which in turn leads to the production of interferons and other inflammatory cytokines. nih.govnih.govscilit.comresearchgate.net This process can render "cold" tumors, which are typically non-responsive to immunotherapy, more "hot" and susceptible to immune attack. Studies have shown that in BRCA1/2-deficient cells, this compound treatment leads to the activation of this immune response, suggesting it could be particularly effective in these types of cancers. nih.gov This activation of an innate immune response creates a more favorable tumor microenvironment for the action of immune checkpoint inhibitors, potentially overcoming resistance and improving patient outcomes. nih.govresearchgate.net

Table 1: this compound and Immune Response Activation

| Cell Type | Effect of this compound | Key Pathway Activated | Potential Outcome |

|---|---|---|---|

| BRCA1/2-deficient cancer cells | Induces DNA damage | cGAS/STING pathway | Potentiation of immune checkpoint inhibitors |

Senescence-Mediated Anticancer Strategies

Cellular senescence is a state of irreversible growth arrest that can act as a potent anti-tumor mechanism. This compound and its analogues have been shown to induce a senescence-like phenotype in cancer cells. nih.govnih.govresearchgate.net This effect is primarily linked to the compound's ability to cause telomere dysfunction and induce DNA damage at various genomic sites rich in G-quadruplex structures. nih.govnih.gov

The stabilization of G4 structures at telomeres by this compound can interfere with the binding of protective proteins, leading to telomere shortening and damage. nih.gov This, along with the accumulation of DNA damage elsewhere in the genome, triggers a cellular response that results in long-term growth arrest and the induction of senescence. nih.govnih.gov This approach represents a promising anticancer strategy, as inducing senescence can halt the proliferation of malignant cells. nih.govnih.govumcg.nl Research emphasizes the potential for developing senescence-mediated anticancer therapies based on the molecular framework of this compound. nih.govnih.gov

Neurological Research and Potential Therapeutic Avenues

Tool for Investigating G-quadruplexes in Neurodegenerative Diseases

This compound has emerged as a critical chemical tool for studying the role of G-quadruplexes in the context of neurodegenerative diseases. nih.govresearchgate.netnih.govresearchgate.net By specifically stabilizing G4 structures, this compound allows researchers to probe their function and impact on neuronal health. nih.govresearchgate.net

Studies have demonstrated that treating cultured neurons with this compound induces neurotoxicity, characterized by neurite retraction, synaptic loss, and eventual cell death. nih.govnih.govresearchgate.net This toxicity is linked to the promotion of DNA double-strand breaks (DSBs). nih.govresearchgate.netnih.govaging-us.com A significant finding is that this compound downregulates the transcription of the Brca1 gene in neurons. aging-us.comresearchgate.netnih.govresearchgate.net BRCA1 is a crucial protein for repairing DNA DSBs, so its suppression by this compound-stabilized G4s in the gene's promoter region leads to an accumulation of genomic damage, providing a model for understanding DNA damage-related neurodegeneration. researchgate.netnih.govnih.gov This makes this compound an invaluable tool for exploring the molecular mechanisms that link G4 formation and genomic instability to neuronal dysfunction and diseases like Alzheimer's and Cockayne syndrome. nih.govmdpi.com

Antiviral Research Applications (e.g., Zika Virus Inhibition)

The presence of G-quadruplex forming sequences in the genomes of various viruses has identified them as novel targets for antiviral therapies. This compound has shown notable efficacy as a multi-target inhibitor of the Zika virus (ZIKV). nih.govresearchgate.net

Research indicates that this compound exhibits potent anti-ZIKV activity with low cytotoxicity. nih.gov It demonstrates a higher binding affinity and thermal stabilization of ZIKV RNA G-quadruplexes compared to other classic G4 binders. nih.gov The mechanism of action involves inhibiting the post-entry stages of the ZIKV replication cycle, which hampers the replication of viral mRNA and the expression of viral proteins. nih.govresearchgate.net Furthermore, this compound has been found to bind to the ZIKV NS2B-NS3 protease, reducing its catalytic activity, which is essential for viral maturation. nih.gov This multi-target inhibition makes this compound a promising lead compound for the development of new anti-ZIKV drugs. nih.govresearchgate.netnih.gov

Table 2: Anti-Zika Virus Activity of G-Quadruplex Binders

| Compound | Target | EC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound (PDS) | ZIKV RNA G-quadruplexes, NS2B-NS3 protease | 4.2 ± 0.4 | Inhibits viral mRNA replication and protein expression; reduces protease activity. nih.gov |

| Ribavirin (Control) | Not specified | Higher than PDS | Broad-spectrum antiviral. nih.gov |

Applications in Chemical Genetics and Genome-wide Studies

Development of Chemical Tools for DNA-Drug Interaction Studies

This compound serves as a powerful chemical tool in the fields of chemical genetics and genomics for studying the interactions between small molecules and complex DNA structures within the human genome. nih.govresearchgate.netmdpi.com Its high selectivity for G-quadruplexes allows it to be used as a probe to map the locations and functional consequences of these structures on a genome-wide scale. nih.govresearchgate.net

A key application is its use in Chromatin Immunoprecipitation sequencing (ChIP-Seq) studies. nih.govresearchgate.net By treating cells with this compound and then using an antibody that recognizes a DNA damage marker like γH2AX, researchers can identify the specific genomic loci where this compound has induced damage by stabilizing G4 structures. nih.govresearchgate.net This unbiased approach has revealed that this compound primarily targets gene bodies that contain clusters of G-quadruplex-forming sequences, leading to the downregulation of those genes, such as the proto-oncogene SRC. nih.govresearchgate.net This methodology establishes a framework for discovering functional DNA-drug interactions and validates G-quadruplexes as druggable targets for modulating gene expression. nih.govoup.com Additionally, modified versions of this compound, such as biotinylated or clickable analogues, have been developed to isolate and identify G4-interacting proteins from cells. researchgate.net

G-quadruplex Enrichment and Sequencing Methodologies

The ability of this compound (PDS) to selectively bind and stabilize G-quadruplex (G4) structures has made it an invaluable tool for identifying and mapping these non-canonical nucleic acid structures throughout the genome and transcriptome. oup.com Researchers have developed and adapted several high-throughput sequencing methodologies that leverage PDS to enrich for G4s, providing deep insights into their distribution, regulation, and function. These techniques generally involve treating cells or nucleic acid samples with this compound to stabilize G4s, followed by methods to isolate these structures and sequence the associated genetic material.

G4-Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq)

A primary method for mapping G4 structures in a cellular context is G4-ChIP-seq. This technique utilizes a G4-specific antibody, such as BG4, to immunoprecipitate chromatin fragments containing G4 structures. oup.com The treatment of cells with this compound prior to fixation and immunoprecipitation can enhance the detection of G4s by stabilizing them, making them more amenable to antibody capture. nih.gov Following immunoprecipitation, the associated DNA is purified and sequenced, generating genome-wide maps of G4 locations. Studies using this method have revealed that PDS-stabilized G4s are enriched in specific genomic regions, including telomeres and the promoters of oncogenes. oup.comnih.gov

DNA Damage-Based Mapping

An alternative strategy exploits the biological consequences of G4 stabilization by this compound. The stabilization of G4 structures can impede DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs) and the activation of the DNA damage response (DDR). nih.gov By mapping these DNA damage sites, researchers can infer the locations of PDS-targeted G4s.

One such method is γH2AX ChIP-seq . γH2AX is a phosphorylated histone variant that accumulates at sites of DSBs. By performing ChIP-seq for γH2AX in PDS-treated cells, scientists have identified genomic loci that are susceptible to G4-mediated DNA damage. nih.gov This approach has successfully identified PDS target sites within the gene bodies of proto-oncogenes like SRC. nih.govresearchgate.net

Another advanced technique, Breaks Labeling In Situ and Sequencing (BLISS) , allows for the direct labeling and sequencing of DSBs at single-nucleotide resolution. researchgate.net This method offers a more precise alternative to γH2AX ChIP-seq for mapping the genomic locations of PDS-induced breaks and, by extension, the G4s that trigger them. researchgate.net

G4-seq: In Vitro Mapping of G4 Formation

G4-seq is a powerful in vitro method used to map G4 structures across an entire genome. msstate.edu The technique involves sequencing a genomic DNA library under conditions that promote or inhibit G4 formation. To specifically identify ligand-stabilized G4s, sequencing is performed in the presence of a G4-stabilizing agent like this compound. During DNA synthesis in the sequencing process, the polymerase stalls at the site of a stable G4 structure. Comparing the sequencing results from PDS-treated samples with untreated controls reveals sequences with a high propensity to form stable G4s. researchgate.net G4-seq has been instrumental in identifying hundreds of thousands of potential G4-forming sequences in the human genome, many of which were not predicted by computational algorithms. msstate.edu

RNA G-quadruplex Mapping (G4RP-seq)

This compound's utility extends to the study of G4s in RNA (G4-RNAs). The G4-RNA-specific precipitation coupled with sequencing (G4RP-seq) protocol is designed to provide a global snapshot of the folded G4-RNA transcriptome. nih.gov This method employs an affinity capture step using a G4-specific probe to isolate G4-RNAs from cellular extracts. The protocol can be adapted to profile changes in the G4-RNA landscape following treatment with G4-stabilizing ligands like this compound, revealing how these compounds affect RNA structure and gene expression. nih.gov

CRISPR-Mediated G4 Targeting

A novel and highly specific strategy combines the programmability of the CRISPR/dCas9 system with the G4-stabilizing activity of this compound. eurekalert.org In this approach, an inactive Cas9 (dCas9) protein is guided by a single-guide RNA (sgRNA) to a specific genomic locus. This compound, conjugated to a molecule like biotin (B1667282), can then be recruited to this precise location. eurekalert.org This technique allows researchers to stabilize a single, targeted G4 structure within the vast complexity of the genome, enabling the precise dissection of its biological function without the widespread off-target effects associated with traditional ligand treatment. eurekalert.org

| Methodology | Principle | Role of this compound | Information Obtained | Key References |

|---|---|---|---|---|

| G4-ChIP-seq | Immunoprecipitation of G4 structures using a specific antibody (e.g., BG4). | Induces and/or stabilizes G4 structures in cells for more efficient antibody capture. | Genome-wide location of G4 structures in a cellular context. | oup.com, nih.gov |

| γH2AX ChIP-seq | Immunoprecipitation of a DNA damage marker (γH2AX) that forms at sites of G4-induced replication/transcription stress. | Induces DNA damage at G4 sites, which are then mapped. | Indirect, genome-wide mapping of G4 target sites that are prone to causing DNA damage. | researchgate.net, nih.gov |

| G4-seq | Sequencing polymerase stalling at stable G4 structures in an in vitro library. | Stabilizes G4 structures, causing the polymerase to pause and allowing the site to be identified. | Genome-wide map of sequences with the potential to form stable G4 structures. | researchgate.net, msstate.edu |

| G4RP-seq | Affinity capture and sequencing of G4-RNAs from cellular extracts. | Used to induce and profile changes in the G4-RNA transcriptome. | Transcriptome-wide identification of folded G4-RNA structures. | nih.gov |

| CRISPR-dCas9 Targeting | Targeted delivery of a G4-stabilizing molecule to a specific genomic locus. | Conjugated PDS is guided by dCas9/sgRNA to stabilize a specific G4 of interest. | Functional analysis of a single, specific G4 structure in live cells. | eurekalert.org |

| Gene/Region | Significance | Methodology Used | Finding | Key References |

|---|---|---|---|---|

| Telomeres | Repetitive DNA at chromosome ends, crucial for genomic stability. | G4-ChIP-seq, Fluorescence Imaging | PDS induces the formation and stabilization of G4s in telomeric regions. | oup.com, nih.gov |

| SRC | Proto-oncogene involved in cell growth and motility. | γH2AX ChIP-seq, NMR | PDS induces DNA damage at PQS clusters in the SRC gene body and downregulates its expression. | researchgate.net, nih.gov |

| c-MYC | Proto-oncogene that is a key regulator of cell proliferation. | Circular Dichroism, G4-ChIP-seq | PDS binds and stabilizes the G4 structure in the c-MYC promoter. | msstate.edu, eurekalert.org |

| BCL2 | Anti-apoptotic oncogene. | Proteomics, G4-ChIP-seq | Identified as a potential target of G4 stabilization by ligands. | oup.com |

| Brca1 | Tumor suppressor gene critical for DNA repair. | Gel Shift Assay, Western Blot | PDS treatment downregulates Brca1 transcription, and its promoter contains a putative G4 sequence. | nih.gov |

Synthesis and Chemical Derivatization of Pyridostatin

General Synthetic Methodologies (e.g., Condensation Reactions of 2,6-Diaminopyridine)

The fundamental synthesis of the Pyridostatin scaffold is centered on the construction of its N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide core. This is typically achieved through a condensation reaction. The general approach involves coupling one molar equivalent of a pyridine-based building block with two molar equivalents of a quinoline-based building block. nih.govresearchgate.net

A common method starts with pyridine-2,6-dicarbonyl dichloride, which is reacted with 2-aminoquinoline (B145021) in a one-step reaction to produce the neutral, fundamental skeleton of this compound. lookchem.com Alternatively, chelidamic acid can be used as a starting material. The process involves activating the dicarboxylic acid groups on the central pyridine (B92270) ring, often by converting them to acyl chlorides (e.g., using thionyl chloride or Ghosez's reagent), followed by an amide coupling reaction with the appropriate aminoquinoline derivatives. nih.gov This synthetic flexibility allows for the introduction of various substituents on both the pyridine core and the quinoline (B57606) moieties, enabling the creation of a diverse library of analogues. nih.govresearchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogues is driven by the need to understand its mechanism of action and to develop new molecules with enhanced therapeutic potential. nih.govresearchgate.net The design principles are based on key structural features that facilitate G4 binding:

A flat, flexible conformation: This allows the molecule to adapt to the varied and dynamic structures of different G-quadruplexes, which is aided by an internal hydrogen-bonding network. researchgate.netnih.gov

Optimal aromatic surface: The electron density of the aromatic core is crucial for π-π stacking interactions with the G-quartets of the G4 structure. researchgate.netnih.gov

Nitrogen lone pairs: Free lone pairs on nitrogen atoms can coordinate with water or sequester a potassium cation, which helps to lock the molecule into a flat conformation that favors interaction with G-quartets. researchgate.net

By systematically altering substituents while keeping the central scaffold intact, researchers can fine-tune these properties to improve G4 stabilization, selectivity over duplex DNA, and cellular uptake. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in understanding how specific chemical modifications to the this compound scaffold influence its biological function. By creating a series of analogues with systematically varied side chains (including cationic, neutral, and glycosidic groups), researchers have gained critical insights. nih.gov

Key findings from these studies include:

Side Chain Importance: The side chains attached to the quinoline moieties play a crucial role in the molecule's ability to stabilize G-quadruplex nucleic acids. nih.gov Their nature affects water solubility, which can influence results in biophysical and biological assays. nih.gov

Side Chain Length: Modifications in the length of the side chain linked to the quinoline group have a noticeable effect. Generally, a chain length of three carbons provides higher G4 stabilization compared to a two-carbon chain. nih.gov

Functional Group Impact: The introduction of certain functional groups can dramatically alter activity. For instance, an analogue with methoxy-substitutions on both quinoline side chains almost completely lost its ability to stabilize G-quadruplexes. nih.gov In contrast, another analogue, this compound II, which contains terminal amino groups, showed a preference for stabilizing intermolecular parallel telomeric G-quadruplexes, whereas the uncharged core skeleton (this compound I) selectively stabilized intramolecular anti-parallel forms. lookchem.com

Table 1: Impact of Scaffold Modifications on this compound Activity

| Modification Area | Specific Change | Observed Effect on G4 Stabilization | Reference |

|---|---|---|---|

| Quinoline Side Chains | Increased chain length from 2 to 3 carbons | Generally higher stabilization | nih.gov |

| Quinoline Side Chains | Addition of methoxy (B1213986) groups | Stabilization potential was almost eliminated | nih.gov |

| Quinoline Side Chains | Addition of terminal amino groups (this compound II vs. I) | Shifted preference from intramolecular anti-parallel to intermolecular parallel G4 structures | lookchem.com |

Carboxythis compound (cPDS) is a key derivative of this compound discovered through a template-directed "in situ" click chemistry approach. nih.govresearchgate.net This method uses the biological target itself to assemble the best-fitting ligand from a library of reactive fragments. acs.org

A defining feature of cPDS is its high molecular specificity for RNA G-quadruplexes over their DNA counterparts. nih.gov While the parent this compound is a good binder of both RNA and DNA G4s, cPDS shows a distinct preference for RNA G4s, such as the telomeric repeat-containing RNA (TERRA). nih.govresearchgate.net Molecular dynamics and docking simulations have been used to rationalize this selectivity. nih.gov These studies suggest that the preference of cPDS for RNA G4s is due to reduced repulsion between the ligand's carboxyl group and the nucleic acid's negatively charged phosphate (B84403) backbone. researchgate.net This is because the backbone in RNA is involved in hydrogen bonds with the 2'-OH group of the ribose sugar, altering its conformation and interaction profile compared to DNA. researchgate.net

To enhance the sequence specificity of G4 targeting, this compound has been conjugated with pyrrole-imidazole (Py-Im) polyamides. nih.gov Py-Im polyamides are a class of small molecules that can bind to the minor groove of double-stranded DNA (dsDNA) in a sequence-specific manner, recognizing specific Watson-Crick base pairs. nih.govnih.govwikipedia.org

By synthesizing conjugates that link this compound to a tandem-hairpin Py-Im polyamide, researchers have created molecules designed to specifically target the unique interface between the double-stranded and single-stranded regions of human telomeres. nih.gov Telomeres consist of repeating dsDNA sequences (5'-TTAGGG-3') that end in a single-stranded G-rich overhang, which can fold into a G-quadruplex. nih.gov

These PA-PDS conjugates are designed so that the polyamide portion recognizes and binds to the dsDNA telomeric repeats, while the this compound moiety binds to the G-quadruplex structure formed at the junction. nih.gov This dual-recognition strategy aims to achieve a higher degree of specificity for telomeric regions compared to targeting either the G4 or the duplex sequence alone. nih.gov

This compound derivatives have been conjugated with metal complexes to create agents for cancer theranostics—a strategy that combines therapy and diagnostic imaging. nih.govresearchgate.net Specifically, isostructural Technetium(I) and Rhenium(I) tricarbonyl complexes have been developed. nih.govresearchgate.net

In this design:

Technetium-99m (99mTc): The 99mTc(I) tricarbonyl complex serves as the diagnostic component. 99mTc is a gamma-emitting radionuclide ideal for Single-Photon-Emission Computed Tomography (SPECT) imaging, allowing for non-invasive visualization of the compound's distribution in the body. nih.govresearchgate.net

Rhenium (Re): The isostructural Re(I) tricarbonyl complex acts as the therapeutic agent. nih.govresearchgate.net Rhenium complexes are being explored as potential anticancer agents. mdpi.comnih.gov

A this compound derivative is attached to a pyrazolyl-diamine (Pz) chelator, which firmly anchors the metal tricarbonyl core. nih.govresearchgate.net Studies have shown that the resulting Rhenium complex (PDF-Pz-Re) retains the ability to bind and stabilize G-quadruplex structures from various DNA and RNA sequences, including those in the SRC proto-oncogene and telomeric RNA (TERRA). nih.govresearchgate.net The corresponding 99mTc complex allows for biodistribution studies, paving the way for the development of G4-targeted radiopharmaceuticals. nih.gov

Table 2: Metal Complexes Conjugated with this compound Derivatives

| Metal Core | Chelator | Purpose | Reference |

|---|---|---|---|